N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a benzodioxine moiety, which adds to its chemical versatility.
Preparation Methods
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the benzodioxine moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s benzothiazole core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with similar compounds such as:
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: This compound also features a benzothiazole core but has different substituents, leading to variations in its chemical and biological properties.
N-[(2Z)-3-(2-Methoxyethyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide: Another similar compound with a thiazole core, used in different chemical and biological applications.
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the class of benzothiazoles. Its unique molecular structure suggests significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C17H17N3O4S
- Molecular Weight : Approximately 345.39 g/mol
The presence of methoxy groups and a benzodioxine moiety enhances its chemical reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer cell proliferation. For example, it may target DNA topoisomerases, which are crucial for DNA replication and repair .
- Antioxidant Activity : The methoxy groups contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting its utility as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer properties. A notable study reported its cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited an IC50 value in the low micromolar range (approximately 10 µM), indicating significant potency .
Antimicrobial Activity
In vitro assays have revealed that this compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested .
Study 1: Anticancer Efficacy
A study conducted on human leukemia cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.
Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 70 | 20 |
25 | 45 | 50 |
Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against various pathogens. The results indicated effective inhibition of bacterial growth with the following MIC values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-16-13(23-2)8-9-14(24-3)17(16)27-19(21)20-18(22)15-10-25-11-6-4-5-7-12(11)26-15/h4-9,15H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADDGFDQMXLWOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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